5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester
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Description
5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester (5-O-ABDMT-SAEME) is an ester derivative of shikimic acid, a naturally occurring tricyclic carboxylic acid found in a variety of plants and fungi. 5-O-ABDMT-SAEME is a powerful synthetic compound that has a wide range of applications in scientific research and biochemistry. This article will discuss the synthesis method of 5-O-ABDMT-SAEME, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Biomedical Importance and Drug Synthesis
Shikimic acid pathway derivatives, such as 5-O-Acetyl-4-O-benzyloyl-3-O-dimethyloxytrityl-shikimic Acid Methyl Ester, are essential for synthesizing various therapeutic agents. For instance, syringic acid, synthesized via the shikimic acid pathway, showcases a wide range of therapeutic applications including diabetes, cardiovascular diseases (CVDs), and cancer treatments. It possesses antioxidant, antimicrobial, anti-inflammatory, and neuroprotective activities, attributing to its methoxy groups on the aromatic ring. Such compounds are vital in developing drugs with antioxidant properties to mitigate oxidative stress and enhance human health Cheemanapalli Srinivasulu et al., 2018.
Polymer and Material Science Applications
Compounds derived from the shikimic acid pathway have shown potential in polymer and material science. Polyhydroxyalkanoates (PHAs), for example, are biodegradable polymers produced from hydroxycarboxylic acids and have garnered interest for their renewable and biocompatible properties. These materials, which can be synthesized through pathways involving shikimic acid derivatives, offer promising applications in developing sustainable and environmentally friendly polymers. Their study contributes to the exploration of biodegradable materials for various industrial applications, reducing reliance on petroleum-based plastics A. Amara, 2010.
Catalysis and Chemical Synthesis
In the field of catalysis, derivatives of shikimic acid, akin to this compound, are crucial for developing novel catalytic processes. These compounds can be employed in catalytic non-enzymatic kinetic resolution, enabling the synthesis of chiral compounds. This approach is fundamental in asymmetric synthesis, where the goal is to produce enantiomerically pure substances from racemic mixtures. The advancement in this area highlights the importance of shikimic acid derivatives in facilitating efficient and selective chemical transformations, crucial for pharmaceutical synthesis and material science H. Pellissier, 2011.
properties
IUPAC Name |
[(1S,2R,6R)-6-acetyloxy-2-[bis(4-methoxyphenyl)-phenylmethoxy]-4-methoxycarbonylcyclohex-3-en-1-yl] benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H36O9/c1-25(39)45-33-23-27(36(40)44-4)24-34(35(33)46-37(41)26-11-7-5-8-12-26)47-38(28-13-9-6-10-14-28,29-15-19-31(42-2)20-16-29)30-17-21-32(43-3)22-18-30/h5-22,24,33-35H,23H2,1-4H3/t33-,34-,35+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGFANOADWIIWSA-VATRIRCNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CC(=CC(C1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1CC(=C[C@H]([C@H]1OC(=O)C2=CC=CC=C2)OC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)C(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H36O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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